molecular formula C12H15N5O5 B020140 Diacetylacyclovir CAS No. 75128-73-3

Diacetylacyclovir

Cat. No.: B020140
CAS No.: 75128-73-3
M. Wt: 309.28 g/mol
InChI Key: VBHLKZHSCMQLTI-UHFFFAOYSA-N
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Description

2-[(2-Acetamido-6-oxo-6,9-dihydro-1h-purin-9-yl)methoxy]ethyl acetate is a chemical compound with the molecular formula C12H15N5O5 and a molecular weight of 309.2780. This compound is significant in the field of medicinal chemistry due to its structural similarity to acyclovir, an antiviral drug used to treat herpes simplex virus infections .

Mechanism of Action

Target of Action

Diacetylacyclovir is a derivative of acyclovir, a well-known antiviral drug . The primary targets of acyclovir, and by extension this compound, are the herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and the varicella-zoster virus (VZV) . These viruses cause infections such as cold sores, genital herpes, shingles, and chickenpox .

Mode of Action

This compound, like acyclovir, is a nucleoside analog that selectively inhibits the replication of HSV-1, HSV-2, and VZV . After intracellular uptake, it is converted to acyclovir monophosphate by virally-encoded thymidine kinase . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP). Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .

Biochemical Pathways

The biochemical pathway affected by this compound involves the inhibition of viral DNA synthesis. By acting as a competitive inhibitor for viral DNA polymerase, this compound disrupts the replication of the viral genome, thereby preventing the virus from multiplying and spreading .

Pharmacokinetics

The pharmacokinetics of this compound are likely similar to those of acyclovir. Acyclovir has a bioavailability of 15–20% when taken orally . It is primarily excreted by the kidneys, with 62–90% of the drug eliminated as unchanged drug . The half-life of acyclovir is approximately 2–4 hours .

Result of Action

The primary result of this compound’s action is the inhibition of viral replication. This reduces the viral load in the body, alleviating the symptoms of the viral infection and preventing the spread of the virus to new cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of virally-encoded thymidine kinase is crucial for the activation of this compound . Additionally, the drug’s effectiveness can be affected by the patient’s renal function, as the kidneys play a significant role in the drug’s elimination

Biochemical Analysis

Biochemical Properties

It is known that the compound is synthesized from N, N’-diacetylguanine and AcOCH2CH2OCH2OAc in the presence of p-toluenesulfonic acid (p-TsOH) in dimethyl sulfoxide (DMSO) . The enzymes, proteins, and other biomolecules that Diacetylacyclovir interacts with are yet to be identified.

Cellular Effects

The cellular effects of this compound are not well-documented. As a derivative of acyclovir, it may share similar antiviral properties. Acyclovir is known to inhibit viral coding, effectively treating herpes viruses such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein–Barr virus (EB) with little effect on normal cells

Molecular Mechanism

It is known that acyclovir, the parent compound of this compound, works by inhibiting viral DNA replication . It is possible that this compound may have a similar mechanism of action, but this has not been confirmed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Acetamido-6-oxo-6,9-dihydro-1h-purin-9-yl)methoxy]ethyl acetate involves multiple steps. One common method includes the acetylation of acyclovir. The reaction typically involves the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent decomposition of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Acetamido-6-oxo-6,9-dihydro-1h-purin-9-yl)methoxy]ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)

    Substitution: Nucleophiles (e.g., amines, thiols)

Major Products Formed

    Hydrolysis: Acyclovir and acetic acid

    Oxidation: Oxidized derivatives of the parent compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

2-[(2-Acetamido-6-oxo-6,9-dihydro-1h-purin-9-yl)methoxy]ethyl acetate is similar to other acyclovir derivatives, such as:

    Acyclovir: The parent compound, used widely as an antiviral drug.

    Valaciclovir: An esterified form of acyclovir with improved oral bioavailability.

    Ganciclovir: Another antiviral compound with a similar mechanism of action but used primarily for cytomegalovirus infections.

Uniqueness

The uniqueness of 2-[(2-Acetamido-6-oxo-6,9-dihydro-1h-purin-9-yl)methoxy]ethyl acetate lies in its structural modification, which can influence its pharmacokinetic properties and potentially enhance its antiviral activity.

Properties

IUPAC Name

2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHLKZHSCMQLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226085
Record name Diacetylacyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75128-73-3
Record name N2-Acetyl-9-(2-acetoxyethoxymethyl)guanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75128-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacetylacyclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075128733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacetylacyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-acetamido-6,9-dihydro-6-oxo-1H-purin-9-yl]methoxy]ethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.958
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIACETYLACYCLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U32280404H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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